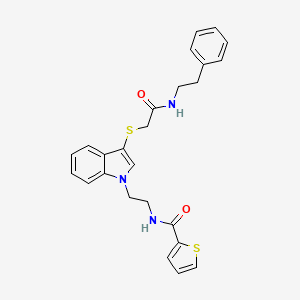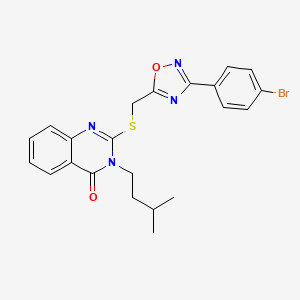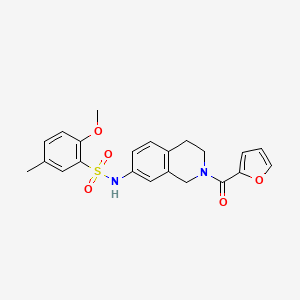
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the furan ring could undergo electrophilic aromatic substitution, and the carbonyl group could undergo nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications
Bioreductive Activation for Anticancer Drugs
Research has explored the potential of furan derivatives in the design of pro-drug systems aimed at the targeted release of anticancer medications. Specifically, nitrofuranylmethyl derivatives have been identified for their capability to release parent drugs upon biomimetic reduction, particularly useful for targeting hypoxic solid tumors. This approach indicates a promising application in enhancing the selectivity and effectiveness of cancer treatments (Berry et al., 1997).
Enhancement of Molecular Interactions
The synthesis and analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have demonstrated significant insights into molecular interactions, including the formation of self-assembled structures and supramolecular chains. These interactions, particularly the F⋯O interactions, are critical in understanding and developing molecules with tailored properties for various scientific applications, ranging from material science to pharmaceutical development (Grudova et al., 2020).
Development of Diagnostic and Therapeutic Agents
Compounds related to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide have shown potential in the development of diagnostic and therapeutic agents. For instance, specific derivatives have been identified for their ability to form fluorescent complexes with Zn(II), which could be utilized in the design of new fluorescent probes for biomedical imaging and diagnostic purposes (Kimber et al., 2003).
Synthesis of Bioactive Molecules
Research into the synthesis of new tetrahydroquinoline derivatives, including those with furan moieties, has highlighted the potential for developing novel compounds with anti-tumor activities. Such studies underscore the importance of these derivatives in medicinal chemistry, offering pathways to new treatments for various cancers (Li, 2013).
Targeted Drug Design
Isoquinolinesulfonamides, including structures similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide, have been identified as potent inhibitors of human carbonic anhydrases, with implications for targeted drug design. This research provides a foundation for creating more selective inhibitors for therapeutic targets, such as cancer-associated and neuronal isozymes (Mader et al., 2011).
Mechanism of Action
Future Directions
The potential applications and future directions for this compound would depend largely on its physical properties, chemical reactivity, and biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as drug discovery, materials science, or chemical synthesis .
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-5-8-19(28-2)21(12-15)30(26,27)23-18-7-6-16-9-10-24(14-17(16)13-18)22(25)20-4-3-11-29-20/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGMBXUNQNUERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2454499.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2454502.png)
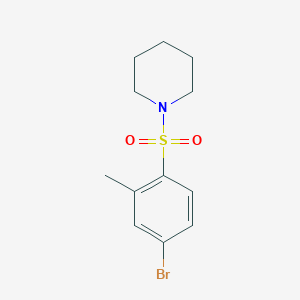
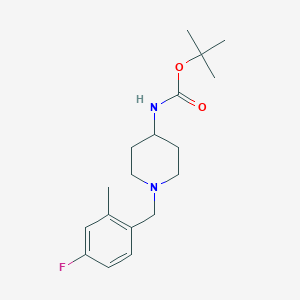
![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)
![Ethyl 2-[2-(4-bromo-2-ethylphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B2454507.png)
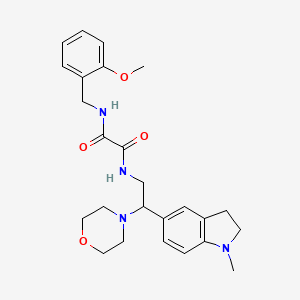

![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
